ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate
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Overview
Description
Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate is a complex organic compound belonging to the class of pyranopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Quinolinyl-pyrazoles
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
Ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyranopyran core structure is less common compared to other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C18H14O6 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 6-methyl-1,8-dioxo-3-phenylpyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H14O6/c1-3-22-16(19)14-10(2)23-17(20)15-12(14)9-13(24-18(15)21)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
XTSQVXLKESPPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C2=C1C=C(OC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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